molecular formula C19H16N6O B2387083 (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1351649-33-6

(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2387083
CAS No.: 1351649-33-6
M. Wt: 344.378
InChI Key: GUMDESXWIQOCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H16N6O and its molecular weight is 344.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial and Antifungal Applications : One study synthesized novel compounds similar to your compound of interest, which demonstrated moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans. These compounds also exhibited excellent anticonvulsant activity (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

  • Antioxidant and Antimicrobial Activities : Another study explored derivatives with similar structures, which were evaluated for their antioxidant and antimicrobial activities. Some of these compounds displayed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The study also included molecular docking to understand the interactions responsible for these activities (Bassyouni et al., 2012).

  • Anti-Inflammatory Activity : A related research focused on compounds with structures similar to the one , where they were tested for anti-inflammatory activity. Some of these compounds were compared for their anti-inflammatory and ulcerogenic activities with non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).

  • Stability and Drug Design Applications : A study on N-acyl azoles, closely related to your compound, examined their conformational properties. This research is significant for understanding the stability of such compounds, which could be utilized as scaffolds in drug design (Takahashi et al., 2017).

  • Catalysis in Chemical Synthesis : Research on Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands, which are structurally similar, has shown efficiency in catalyzing C-N bond formation, a crucial reaction in chemical synthesis (Donthireddy, Illam, & Rit, 2020).

  • Electrochemical, Electrical, and Optical Properties : A series of benzimidazole monomers and oligomers, related in structure to your compound, were investigated for their optical, electrical, electrochemical, and thermal properties. These findings have implications in materials science and engineering (Anand & Muthusamy, 2018).

  • Antibacterial Activities and Binding Mode Analysis : Novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones were synthesized and characterized for their antibacterial properties. The study included binding mode analysis and predictive ADME (Absorption, Distribution, Metabolism, and Excretion) studies, which are crucial for understanding the pharmacokinetic properties of these compounds (Chandra et al., 2020).

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c26-19(17-10-20-25(23-17)14-6-2-1-3-7-14)24-11-13(12-24)18-21-15-8-4-5-9-16(15)22-18/h1-10,13H,11-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMDESXWIQOCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.